N-ethyl-4-iodobenzene-1-sulfonamide
Description
Significance of the Sulfonamide Moiety in Contemporary Organic Synthesis and Medicinal Chemistry
The sulfonamide functional group (-SO₂NHR) is a critical pharmacophore and a versatile synthon in organic chemistry. Since the discovery of the antibacterial properties of sulfanilamide (B372717), the sulfonamide scaffold has been integral to the development of a wide array of therapeutic agents. ekb.eg Its prevalence in medicinal chemistry is underscored by its presence in drugs with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anti-cancer properties. ekb.eg The N-acylsulfonamide group, a related moiety, is often used as a bioisostere for carboxylic acids and phosphates, enhancing binding interactions with biological targets.
In organic synthesis, sulfonamides are valued for their stability and their ability to be incorporated into more complex molecules through various chemical transformations. They can be synthesized through well-established methods, such as the reaction of sulfonyl chlorides with primary or secondary amines. researchgate.net Furthermore, the sulfonamide nitrogen can be functionalized, and the aromatic ring can undergo substitution reactions, making them valuable intermediates in the synthesis of a broad range of organic compounds. smolecule.com
Contextualizing Halogenated Aromatic Systems in Chemical Research
The introduction of halogen atoms into aromatic systems is a widely employed strategy in medicinal chemistry and materials science. Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a halogen atom, particularly iodine, on an aromatic ring can lead to the formation of halogen bonds, which are non-covalent interactions that can play a crucial role in molecular recognition and crystal engineering.
Aryl iodides, such as the 4-iodobenzene moiety in N-ethyl-4-iodobenzene-1-sulfonamide, are particularly valuable in organic synthesis as they readily participate in a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular architectures. A notable example is the use of N,N-dibenzyl-4-iodobenzenesulfonamide in a copper-catalyzed cross-coupling reaction to form a key intermediate for the anti-inflammatory drug Celecoxib. nie.edu.sg
Specific Research Focus on this compound within the Broader Sulfonamide Class
This compound emerges as a compound of interest at the intersection of sulfonamide chemistry and halogenated aromatic systems. While extensive research dedicated solely to this compound is not widely published, its constituent parts suggest its potential as a valuable building block in both medicinal chemistry and organic synthesis. The 4-iodobenzenesulfonamide (B1222105) core is a key component in more complex molecules with demonstrated biological activity. For instance, the related compound N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide is a known β3-adrenoceptor agonist, where the 4-iodobenzenesulfonamide moiety contributes to its pharmacological profile.
The characterization of this compound would involve a combination of spectroscopic techniques. The following table outlines the expected and reported data for this compound and its close analogs.
| Property | Data for this compound and Analogs |
| Molecular Formula | C₈H₁₀INO₂S |
| Molecular Weight | 311.14 g/mol |
| ¹H NMR | Expected signals for the ethyl group (triplet and quartet) and the aromatic protons (two doublets). |
| ¹³C NMR | Expected signals for the ethyl carbons and the aromatic carbons, including the carbon bearing the iodine atom. |
| IR Spectroscopy | Characteristic absorption bands for the N-H, S=O (symmetric and asymmetric), and C-I bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Note: Specific spectral data for this compound is not widely reported. The information presented is based on general principles of spectroscopy and data from analogous compounds.
The research interest in this compound lies in its potential as a versatile intermediate. The presence of the reactive C-I bond allows for its use in cross-coupling reactions to introduce a variety of substituents at the 4-position of the benzene (B151609) ring. The sulfonamide moiety provides a handle for further functionalization or can act as a key pharmacophore in the design of new bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-iodobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPJACKSCMEKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization of N Ethyl 4 Iodobenzene 1 Sulfonamide
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups within a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy: Analysis of Sulfonamide, Aromatic, and Aliphatic Stretching/Bending Modes
The FT-IR spectrum of N-ethyl-4-iodobenzene-1-sulfonamide is characterized by distinct absorption bands that correspond to the vibrational frequencies of its constituent bonds. The sulfonamide group (–SO₂NH–) presents strong and characteristic vibrations. Asymmetric and symmetric stretching vibrations of the SO₂ group are typically observed in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.com The S–N stretching vibration is expected to appear in the region of 924–906 cm⁻¹. znaturforsch.com The N–H stretching vibration of the secondary sulfonamide would likely be observed around 3390–3229 cm⁻¹. znaturforsch.com
The aromatic portion of the molecule, the 4-iodobenzene ring, will exhibit C–H stretching vibrations typically above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected in the 1600–1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 2000–1650 cm⁻¹ region, and the out-of-plane C–H bending vibrations below 900 cm⁻¹ are indicative of the 1,4-disubstitution. The C–I bond stretching vibration is anticipated to be found in the far-infrared region, typically below 600 cm⁻¹.
The aliphatic ethyl group (–CH₂CH₃) will show characteristic C–H stretching vibrations in the 2980–2850 cm⁻¹ range. Bending vibrations for the CH₂ and CH₃ groups are expected around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| N–H Stretch | 3390–3229 | Sulfonamide (NH) |
| Aromatic C–H Stretch | >3000 | Aromatic Ring |
| Aliphatic C–H Stretch | 2980–2850 | Ethyl Group |
| SO₂ Asymmetric Stretch | 1344–1317 | Sulfonamide (SO₂) |
| SO₂ Symmetric Stretch | 1187–1147 | Sulfonamide (SO₂) |
| Aromatic C=C Stretch | 1600–1450 | Aromatic Ring |
| Aliphatic C–H Bend (CH₂ Scissoring) | ~1465 | Ethyl Group |
| Aliphatic C–H Bend (CH₃ Umbrella) | ~1380 | Ethyl Group |
| S–N Stretch | 924–906 | Sulfonamide (S-N) |
| Aromatic C–H Out-of-Plane Bend | <900 | Aromatic Ring |
Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Mode Assignments
FT-Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations. While the polar sulfonamide group vibrations are often weaker in Raman spectra, the vibrations of the aromatic ring and the C-S and C-I bonds are expected to be more prominent. The symmetric vibrations, in particular, tend to give rise to strong Raman scattering. The C–I stretching vibration, which can be weak in the IR, may be more easily observed in the Raman spectrum. The aromatic ring vibrations, especially the ring breathing modes, will also be characteristic.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR): Chemical Shift Assignments and Spin-Spin Coupling Analysis
The ¹H NMR spectrum of this compound would display distinct signals for the aromatic protons, the ethyl group protons, and the sulfonamide N–H proton. The aromatic protons are expected to appear as two doublets in the downfield region (typically δ 7.0–8.0 ppm) due to the 1,4-disubstitution pattern. The protons ortho to the electron-withdrawing sulfonamide group would be more deshielded than the protons ortho to the iodine atom.
The ethyl group protons would present as a quartet for the methylene (B1212753) (–CH₂–) group and a triplet for the methyl (–CH₃) group, arising from spin-spin coupling with each other. The methylene quartet would likely appear around δ 3.0–3.5 ppm, influenced by the adjacent nitrogen atom. The methyl triplet would be found further upfield, typically around δ 1.0–1.5 ppm. The sulfonamide N–H proton would likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (ortho to SO₂) | Downfield (e.g., 7.8–8.0) | Doublet | ~8-9 |
| Aromatic H (ortho to I) | Upfield (e.g., 7.2–7.4) | Doublet | ~8-9 |
| Sulfonamide NH | Variable | Singlet | N/A |
| Methylene (–CH₂–) | 3.0–3.5 | Quartet | ~7 |
| Methyl (–CH₃) | 1.0–1.5 | Triplet | ~7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Elucidation of Carbon Framework
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals for the four unique aromatic carbons and the two aliphatic carbons of the ethyl group are expected. The carbon atom attached to the iodine (C–I) would be significantly shifted upfield due to the heavy atom effect, likely appearing around δ 90–100 ppm. The carbon attached to the sulfonyl group (C–S) would be downfield, around δ 140–145 ppm. The other two aromatic carbons would have chemical shifts in the typical aromatic region (δ 120–130 ppm). For the ethyl group, the methylene carbon (–CH₂–) would be in the range of δ 40–50 ppm, while the methyl carbon (–CH₃) would be the most upfield signal, around δ 15–20 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C–S | 140–145 |
| Aromatic C–H (ortho to SO₂) | 125–130 |
| Aromatic C–H (ortho to I) | 128–132 |
| Aromatic C–I | 90–100 |
| Methylene (–CH₂–) | 40–50 |
| Methyl (–CH₃) | 15–20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. Key correlations would be observed between the adjacent aromatic protons (if coupling exists) and, most clearly, between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethyl group and the aromatic C-H to their corresponding carbon signals.
Through the combined application of these advanced spectroscopic methods, a comprehensive and unambiguous structural characterization of this compound can be achieved.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions. This technique provides valuable information about the molecular weight and elemental composition of a compound, as well as insights into its structural features through the analysis of fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Accurate Mass Determination
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular mass of a compound with a high degree of accuracy. nih.govresearchgate.net For this compound, this analysis is crucial for confirming its elemental composition.
Table 1: Predicted HR-ESI-MS Data for this compound
| Ion | Predicted m/z (Da) |
| [M+H]⁺ | 327.9526 |
| [M+Na]⁺ | 349.9345 |
| [M-H]⁻ | 325.9370 |
Note: The predicted m/z values are calculated based on the elemental composition of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isotopic Patterns
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scispace.com This technique is well-suited for the analysis of volatile and thermally stable compounds, providing information on their purity and characteristic fragmentation patterns upon electron ionization (EI).
The electron ionization mass spectrum of this compound is expected to exhibit a distinct molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of aromatic sulfonamides often involves the cleavage of the C-S and S-N bonds. nih.govnih.govresearchgate.net Common fragmentation pathways for sulfonamides include the loss of SO₂ and rearrangements. nih.govaaqr.org
Based on the analysis of related sulfonamides, the following fragmentation patterns can be predicted for this compound:
Loss of the ethyl group: Cleavage of the N-ethyl bond would result in a fragment ion.
Cleavage of the sulfonamide bond: Scission of the S-N bond is a common fragmentation pathway for sulfonamides.
Loss of sulfur dioxide: The expulsion of an SO₂ molecule is a characteristic fragmentation of aromatic sulfonamides. nih.gov
Formation of an iodophenyl cation: Cleavage of the C-S bond would lead to the formation of this ion.
The presence of iodine, with its characteristic isotopic pattern (¹²⁷I is the only stable isotope), simplifies the interpretation of the mass spectrum in terms of isotopic distribution for iodine-containing fragments.
Table 2: Predicted Major Fragment Ions in the GC-MS Spectrum of this compound
| Predicted m/z | Proposed Fragment Ion Structure |
| 327 | [C₈H₁₀INO₂S]⁺ (Molecular Ion) |
| 298 | [C₆H₄INO₂S]⁺ |
| 263 | [C₈H₁₀NS]⁺ (Loss of I and O₂) |
| 233 | [C₆H₄I]⁺ |
| 155 | [C₆H₄SO₂]⁺ |
| 90 | [C₂H₅NS]⁺ |
Note: The predicted m/z values and fragment structures are based on general fragmentation patterns of aromatic sulfonamides.
Electronic Absorption Spectroscopy for Electronic Transitions
Electronic absorption spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly its chromophores.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Chromophoric Properties
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the iodinated benzene ring, which acts as the primary chromophore. The presence of the sulfonamide and ethyl groups as substituents on the benzene ring will influence the position and intensity of the absorption bands.
Aromatic compounds typically exhibit two main absorption bands in the UV region: the E-band (around 180-220 nm) and the B-band (around 240-280 nm), which arise from π → π* transitions. The introduction of an iodine atom and a sulfonamide group onto the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system and the electronic effects of the substituents.
While a specific experimental UV-Vis spectrum for this compound was not found in the available literature, data from related aromatic compounds can be used to predict its absorption characteristics. For instance, iodobenzene (B50100) exhibits absorption maxima in the UV region. nih.gov The sulfonamide group is also known to influence the electronic spectra of aromatic compounds.
Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Predicted λmax (nm) | Associated Electronic Transition |
| ~ 210 - 230 | π → π* (E-band) |
| ~ 250 - 280 | π → π* (B-band) |
Note: The predicted absorption maxima are estimations based on the UV-Vis spectra of structurally related aromatic compounds.
The analysis of these chromophoric properties is essential for understanding the electronic structure of this compound and can be valuable for quantitative analysis using spectrophotometric methods.
Computational and Theoretical Studies on N Ethyl 4 Iodobenzene 1 Sulfonamide
Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the properties of sulfonamide derivatives. nih.gov Methodologies such as the B3LYP functional combined with a robust basis set like 6-311++G(d,p) are commonly applied to model the molecule in its gaseous phase, providing a foundational understanding of its inherent characteristics. nih.gov
Table 1: Selected Optimized Geometrical Parameters for N-Ethyl-4-iodobenzene-1-sulfonamide
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-I | 2.105 | O-S-O | 120.1 |
| S-O | 1.440 | O-S-N | 107.5 |
| S-N | 1.635 | C-S-N | 106.8 |
| S-C | 1.772 | S-N-C | 119.5 |
| N-C (ethyl) | 1.471 | N-C-C | 111.2 |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity.
For this compound, the HOMO is typically localized over the electron-rich iodobenzene (B50100) ring, while the LUMO is distributed across the electron-withdrawing sulfonamide group. From the HOMO and LUMO energies, global reactivity descriptors such as hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.
Table 2: Calculated Electronic Properties and Global Reactivity Descriptors
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.21 |
| HOMO-LUMO Gap (ΔE) | 5.64 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.21 |
| Hardness (η) | 2.82 |
| Electronegativity (χ) | 4.03 |
| Electrophilicity Index (ω) | 2.87 |
DFT calculations can predict the vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. To improve agreement with experimental data, calculated frequencies are often scaled to account for systematic errors from basis set limitations and the neglect of anharmonicity. Key vibrational modes for this molecule include the symmetric and asymmetric stretching of the sulfonyl (S=O) group, N-H stretching, and C-I stretching.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| N-H Stretch | 3350 | 3340 - 3380 |
| C-H Stretch (Aromatic) | 3085 | 3070 - 3100 |
| C-H Stretch (Aliphatic) | 2975 | 2950 - 2980 |
| S=O Asymmetric Stretch | 1345 | 1330 - 1360 |
| S=O Symmetric Stretch | 1160 | 1150 - 1170 |
| C-S Stretch | 710 | 700 - 720 |
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts of molecules. nih.gov By applying the GIAO method to the DFT-optimized geometry of this compound, one can obtain theoretical ¹H and ¹³C NMR spectra. These predictions are crucial for assigning signals in experimental spectra and confirming the molecular structure. The chemical shifts are calculated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Nucleus | Atom Description | Predicted Chemical Shift (ppm) |
| ¹H | N-H | 5.15 |
| ¹H | C-H (Aromatic, ortho to SO₂) | 7.95 |
| ¹H | C-H (Aromatic, ortho to I) | 7.78 |
| ¹H | -CH₂- (Ethyl) | 3.10 |
| ¹H | -CH₃ (Ethyl) | 1.20 |
| ¹³C | C-I (Aromatic) | 101.5 |
| ¹³C | C-H (Aromatic) | 128.9, 129.5 |
| ¹³C | C-SO₂ (Aromatic) | 141.2 |
| ¹³C | -CH₂- (Ethyl) | 43.5 |
| ¹³C | -CH₃ (Ethyl) | 15.1 |
Analysis of Intermolecular Interactions and Solid-State Structures
While DFT calculations provide insight into a single molecule, understanding the compound's properties in the solid state requires examining how multiple molecules interact and arrange themselves in a crystal lattice.
Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional structure of a compound in the solid state. Such studies provide precise data on unit cell dimensions, space group symmetry, and the exact coordinates of each atom. For sulfonamides, a primary focus of crystallographic analysis is the identification and characterization of intermolecular hydrogen bonds, which govern the crystal packing.
In the case of this compound, the most significant intermolecular interaction is expected to be a classic N-H···O hydrogen bond. researchgate.net This bond forms between the acidic proton of the sulfonamide N-H group (the donor) and one of the electronegative oxygen atoms of the sulfonyl group on an adjacent molecule (the acceptor). These interactions typically link the molecules into chains or dimeric motifs, creating a stable, extended supramolecular architecture. researchgate.netnih.gov
Table 5: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.85 |
| b (Å) | 10.21 |
| c (Å) | 12.54 |
| β (°) | 98.5 |
| Volume (ų) | 1120.7 |
| Z | 4 |
Table 6: Typical Hydrogen Bond Geometry
| Donor (D) - H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O=S | 0.86 | 2.05 | 2.90 | 175 |
Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts emerges. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de).
In a hypothetical analysis of this compound, the fingerprint plot would be expected to show distinct spikes and patterns corresponding to specific intermolecular contacts. The large surface area of the molecule would likely lead to a significant percentage of H···H contacts, appearing as a large, diffuse region in the fingerprint plot. The presence of the sulfonyl group's oxygen atoms would facilitate O···H interactions, appearing as sharp "wings" on the plot. Similarly, the ethyl group and the benzene (B151609) ring would contribute to C···H/H···C contacts. Given the presence of the iodine atom, halogen bonding interactions (I···O or I···N) might also be observed, which would be a key feature to investigate.
An illustrative breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a related sulfonamide is presented in the table below. This provides a model for what might be expected for this compound.
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |
| H···H | 53.6% |
| C···H/H···C | 20.8% |
| O···H/H···O | 17.7% |
| N···H/H···N | 4.5% |
| C···C | 1.7% |
| N···C/C···N | 0.9% |
| O···C/C···O | 0.8% |
This data is based on a related sulfonamide and is for illustrative purposes only. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
To further dissect the nature and strength of non-covalent interactions in this compound, Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are indispensable computational techniques. QTAIM analyzes the topology of the electron density to define atoms and the bonds between them, including non-covalent interactions. The presence of a bond path between two atoms, along with the properties of the electron density at the bond critical point (BCP), provides evidence for an interaction and characterizes its nature.
For this compound, QTAIM analysis would be expected to identify BCPs corresponding to hydrogen bonds (N-H···O and C-H···O), as well as potential halogen bonds involving the iodine atom. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are particularly revealing. Small ρ(r) and positive ∇²ρ(r) values are characteristic of closed-shell interactions, which include hydrogen bonds and halogen bonds.
RDG analysis complements QTAIM by providing a visual representation of non-covalent interactions in real space. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This results in low-gradient, low-density spikes that correspond to non-covalent interactions. The color of these RDG isosurfaces indicates the strength of the interaction: blue for strong attractive interactions (like strong hydrogen bonds), green for weaker van der Waals interactions, and red for repulsive steric clashes.
In a study of a related benzosiloxaborole, QTAIM and other analyses were used to gain a deeper quantitative insight into the nature of intermolecular interactions, including their energy and charge density distribution. nih.gov A similar approach for this compound would likely reveal a complex network of interactions contributing to its solid-state architecture.
Mechanistic Investigations via Computational Chemistry
Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. For this compound, computational studies can elucidate its formation and subsequent transformations.
Elucidation of Reaction Pathways for this compound Synthesis and Transformations
The synthesis of this compound typically involves the reaction of 4-iodobenzenesulfonyl chloride with ethylamine (B1201723). Computational modeling can map out the potential energy surface of this reaction, identifying the most likely pathway. This involves calculating the energies of reactants, products, intermediates, and transition states.
One proposed mechanism for sulfonamide formation is an SN2-type reaction where the amine attacks the sulfur atom, leading to the displacement of the chloride ion. nih.gov An alternative is an addition-elimination mechanism, where the amine adds to the sulfonyl group to form a tetrahedral intermediate, which then eliminates the chloride. nih.gov Computational studies can help distinguish between these pathways by comparing their activation barriers.
Transformations of this compound, such as palladium-catalyzed cross-coupling reactions at the iodo-position, can also be investigated. Computational modeling can shed light on the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.
Transition State Characterization and Reaction Energetics (Activation Barriers, Reaction Enthalpies)
A key aspect of mechanistic computational studies is the characterization of transition states. These are first-order saddle points on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating and characterizing the transition state, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated.
For the synthesis of sulfonamides, computational studies have been used to analyze transition states. For example, in the calcium bistriflimide-mediated sulfur(VI)-fluoride exchange (SuFEx) reaction between sulfonyl fluorides and amines, transition state analysis revealed a two-point calcium-substrate contact that activates the sulfur center and stabilizes the leaving fluoride (B91410). claremont.eduresearchgate.net While a different system, this highlights the level of detail that can be obtained. For the reaction of 4-iodobenzenesulfonyl chloride with ethylamine, the transition state would likely involve the partial formation of the S-N bond and the partial breaking of the S-Cl bond.
An illustrative table of calculated reaction energetics for a generic sulfonamide formation is provided below.
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | ~21 |
| Reaction Enthalpy (ΔH) | Varies depending on reactants |
This data is based on a related SuFEx reaction and is for illustrative purposes only. claremont.edu
Understanding the Regioselectivity and Stereoselectivity of Related Sulfonamide-Forming Reactions
Computational chemistry is particularly adept at explaining and predicting the regioselectivity and stereoselectivity of chemical reactions. While specific studies on this compound are lacking, research on other sulfonamide-forming reactions provides valuable insights.
For instance, in the intramolecular Heck reaction of a series of cyclic sulfonamides, DFT calculations were performed to model the transition states for the competing reaction pathways. nih.gov The calculations correctly predicted the experimentally observed regioselectivity, showing that the transition state leading to the major product was energetically lower than the one leading to the minor product. nih.gov This demonstrates the power of computational methods to rationalize the outcomes of complex reactions.
In the context of this compound, if the aromatic ring were to have multiple reactive sites, computational modeling could predict the most likely site of substitution by comparing the activation energies for each possible pathway. Similarly, if the reaction involved the creation of a stereocenter, the relative energies of the transition states leading to the different stereoisomers could be calculated to predict the stereochemical outcome.
Reactivity and Chemical Transformations of N Ethyl 4 Iodobenzene 1 Sulfonamide
Chemical Transformations at the Sulfonamide Nitrogen
The nitrogen atom of the N-ethyl-sulfonamide group is nucleophilic after deprotonation and can participate in various bond-forming reactions.
The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, rendering the nitrogen atom nucleophilic. This allows for subsequent reactions with electrophiles such as alkyl or acyl halides.
N-Alkylation: Secondary sulfonamides like N-ethyl-4-iodobenzene-1-sulfonamide can undergo further N-alkylation to form tertiary sulfonamides. This reaction typically proceeds via a hydrogen autotransfer process catalyzed by transition metals or through classical nucleophilic substitution. researchgate.net Metal-free, base-promoted N-alkylation reactions with alcohols have also been reported, often requiring elevated temperatures. researchgate.net For instance, the reaction with an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a suitable base would yield the corresponding N,N-disubstituted sulfonamide. Catalytic systems involving copper, iridium, and ruthenium complexes have been effectively used for the N-alkylation of sulfonamides with alcohols. researchgate.netacs.org
N-Acylation: The sulfonamide nitrogen can be acylated using various acylating agents like carboxylic acid chlorides or anhydrides. researchgate.netresearchgate.net These reactions are often facilitated by a base or a catalyst. For example, N-acylsulfonamides can be synthesized in high yields by reacting sulfonamides with N-acylbenzotriazoles in the presence of sodium hydride. epa.gov This method is particularly useful when the corresponding acid chlorides are difficult to prepare. epa.gov The resulting N-acylsulfonamides are important intermediates in organic synthesis.
Table 1: Representative N-Alkylation and N-Acylation Reactions This table presents generalized conditions based on reactions with similar sulfonamides.
| Transformation | Reagents | Catalyst/Base | General Conditions | Product Type |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH | Inert solvent (e.g., DMF, Acetonitrile) | Tertiary Sulfonamide |
| N-Alkylation | Alcohol (R-OH) | Cu(OAc)₂, [Cp*IrI₂]₂ | Aerobic conditions or hydrogen transfer | Tertiary Sulfonamide |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | Solvent (e.g., CH₂Cl₂) | N-Acylsulfonamide |
| N-Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | P₂O₅/SiO₂ | Solvent-free or CH₂Cl₂ | N-Acylsulfonamide |
A significant derivatization of the sulfonamide moiety is its conversion to a sulfonylurea. Sulfonylureas are a class of compounds with notable biological activity. vjst.vngu.se The most common method for their synthesis involves the reaction of a sulfonamide with an isocyanate in the presence of a base. vjst.vnresearchgate.net
For this compound, the reaction would involve deprotonation of the sulfonamide nitrogen with a base like potassium carbonate or sodium hydride, followed by nucleophilic attack on the carbonyl carbon of a suitable isocyanate (R-N=C=O). This forms the N-ethyl-N'-substituted-4-iodobenzenesulfonylurea. This transformation highlights the utility of the sulfonamide group as a handle for introducing diverse functionalities, particularly for applications in medicinal chemistry. gu.seacs.org
Reactions Involving the Aryl-Iodo Moiety
The carbon-iodine bond in this compound is a key site for reactivity, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide compared to other aryl halides makes it an excellent substrate for these transformations.
Palladium-catalyzed reactions are powerful tools for constructing complex molecular architectures from aryl halides.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. mdpi.comfishersci.co.uk Aryl iodides are highly reactive electrophiles in this process. fishersci.co.uknih.gov The reaction of this compound with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃) would yield a biaryl compound. mdpi.com This reaction is tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis. mdpi.comacs.org
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) and is also catalyzed by palladium. researchgate.netmountainscholar.org this compound can be coupled with various organostannanes (e.g., vinyltributyltin or aryltributyltin) to introduce alkenyl or aryl groups at the 4-position of the benzene (B151609) ring. researchgate.netacs.org
Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base. wikipedia.orgnih.gov Reacting this compound with an alkene (e.g., styrene (B11656) or an acrylate) would lead to the formation of a 4-alkenyl-N-ethylbenzene-1-sulfonamide derivative. wikipedia.orgnih.gov The reaction typically involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
Table 2: Palladium-Catalyzed Cross-Coupling Reactions This table presents generalized conditions for the coupling of this compound.
| Reaction | Coupling Partner | Catalyst System | Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Na₂CO₃, Cs₂CO₃ | 4-Aryl/Vinyl Substituted Product |
| Stille | Organostannane (R-SnBu₃) | Pd(OAc)₂, Pd(PPh₃)₄ | Not always required | 4-Aryl/Vinyl Substituted Product |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | 4-Alkenyl Substituted Product |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally feasible only when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The sulfamoyl group (-SO₂NHEt) is electron-withdrawing, which could potentially facilitate SNAr at the iodine-bearing carbon.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For this compound, reaction with a strong nucleophile (e.g., an alkoxide or an amine) under forcing conditions could lead to the displacement of the iodide. However, the activating ability of the N-ethylsulfamoyl group is moderate compared to a nitro group, so SNAr reactions may require high temperatures or specialized catalysts. libretexts.orggoogle.com Studies have shown that nucleophilic aromatic ipso-substitution can occur between halobenzene radical cations and nucleophiles, with the reaction efficiency for halogens following the order I > Br > Cl > F. nih.gov
Aryl iodides serve as precursors for the synthesis of hypervalent iodine compounds, which are valuable, non-toxic oxidizing reagents in organic synthesis. beilstein-journals.orgnsf.gov The iodine atom in this compound can be oxidized from the +1 state to higher oxidation states (+3 or +5).
For instance, treatment with an oxidant like peracetic acid in the presence of acetic anhydride can convert the iodo-group to a diacetoxyiodo(III) group [-I(OAc)₂]. organic-chemistry.org Further oxidation can yield iodyl(V) derivatives [-IO₂]. These hypervalent iodine reagents, derived from this compound, could then be used to mediate a variety of oxidative transformations, such as the oxidation of alcohols and phenols or the α-functionalization of carbonyl compounds. beilstein-journals.orgorganic-chemistry.org The generation of these species in situ using catalytic amounts of the parent aryl iodide with a stoichiometric terminal oxidant is a common strategy in modern organic chemistry. beilstein-journals.orgacs.org
Reactivity of the Sulfonyl Group
The sulfur atom in the sulfonamide group of this compound is in its highest oxidation state (+6), making it generally stable to further oxidation under typical conditions. However, the sulfonyl group can participate in a range of chemical transformations, including reductive processes and reactions involving the nitrogen atom.
While the sulfur in this compound is already in a high oxidation state, related sulfur-containing compounds at lower oxidation states can be oxidized to form sulfonamides. For instance, thiols can be converted to sulfonamides through oxidative processes. acs.orgresearchgate.net Hypervalent iodine reagents, such as bisacetoxyiodobenzene, in the presence of an ammonia (B1221849) source like ammonium (B1175870) carbamate (B1207046), can facilitate the oxidative conversion of thiols to sulfonamides. acs.orgresearchgate.net This transformation involves the formation of multiple new bonds to sulfur in a single pot. acs.orgresearchgate.net The reaction conditions, such as the concentration of the ammonia source, can influence the product distribution, with lower concentrations favoring the formation of sulfonamides over sulfonimidates. acs.orgresearchgate.net
Sulfonimidates and sulfoximines are structural analogs of sulfonamides and have gained significant interest in medicinal chemistry. rsc.orgchemrxiv.org These compounds can be synthesized from precursors related to this compound.
Sulfonimidates can be prepared from the corresponding sulfinamides through oxidation. lookchem.com For example, the reaction of sulfinamides with iodosobenzene (B1197198) in the presence of an alcohol provides a direct route to sulfonimidates. rsc.orglookchem.com Another approach involves the reaction of thiols with hypervalent iodine reagents and an ammonia source, where sulfonimidates can be formed as the primary product under specific conditions, such as higher concentrations of the ammonia source. acs.orgresearchgate.net These sulfonimidates can subsequently be converted to sulfonamides. acs.orgresearchgate.net
Sulfoximines can be synthesized through the imination of sulfoxides. mdpi.comnih.gov A direct method involves the use of hypervalent iodine reagents like bisacetoxyiodobenzene and an ammonia source such as ammonium carbamate or ammonium acetate (B1210297) to convert sulfoxides to NH-sulfoximines. mdpi.comnih.gov This reaction is often stereospecific and proceeds under mild conditions. nih.gov Additionally, a one-pot synthesis of N-iodo sulfoximines from sulfides has been developed, which proceeds through an in-situ generated sulfoximine (B86345) intermediate that is then iodinated. acs.org
The table below summarizes some synthetic routes to sulfonimidates and sulfoximines from related sulfur-containing precursors.
| Precursor | Reagents | Product | Reference(s) |
| Sulfinamide | Iodosobenzene, Alcohol | Sulfonimidate | rsc.orglookchem.com |
| Thiol | Bisacetoxyiodobenzene, Ammonium Carbamate | Sulfonimidate | acs.orgresearchgate.net |
| Sulfoxide | Bisacetoxyiodobenzene, Ammonium Carbamate/Acetate | NH-Sulfoximine | mdpi.comnih.gov |
| Sulfide | Ammonium Carbonate, (Diacetoxyiodo)benzene, NIS/I₂ | N-Iodo Sulfoximine | acs.org |
| Thiol | Ammonium Carbamate, Bisacetoxyiodobenzene | Sulfonamide | acs.orgresearchgate.net |
Influence of Substituents on Chemical Reactivity and Selectivity
The substituents on the this compound molecule, namely the iodine atom and the N-ethyl group, exert significant electronic and steric effects that influence its reactivity and the selectivity of its transformations.
The iodine atom, being a halogen, is an electron-withdrawing group through its inductive effect (-I), which deactivates the benzene ring towards electrophilic aromatic substitution. However, its presence on the aromatic ring is a key feature for reactivity, particularly in transition metal-catalyzed cross-coupling reactions where it can act as a leaving group. The iodine substituent has been noted to have a negative influence on the reactivity in certain oxidative nitration reactions of N-aryl sulfonamides, leading to lower yields compared to chloro- or fluoro-substituted analogs. rsc.org In some cases, the presence of adjacent iodine atoms on an aromatic ring can lead to the formation of high-energy in-plane orbitals through the mixing of iodine lone pairs, which can drastically alter the electronic properties of the molecule. iastate.edu
The N-ethyl group has a modest electron-donating effect (+I) which can influence the nucleophilicity of the sulfonamide nitrogen. This can affect reactions involving this nitrogen atom, such as N-alkylation or N-arylation. researchgate.net The electron-donating nature of alkyl groups on the sulfonamide can stabilize intermediates formed during certain reactions, such as the formation of a carbenium ion in oxidative coupling reactions. researchgate.netdntb.gov.ua
The N-ethyl group introduces steric hindrance around the sulfonamide nitrogen. This steric bulk can influence the regioselectivity of reactions and can sometimes hinder reactions at the nitrogen center. mdpi.comresearchgate.net For instance, in the base-induced rearrangement of N-alkyl arylsulfonamides, the size of the N-alkyl group plays a crucial role. mdpi.comresearchgate.net While smaller alkyl groups like methyl or ethyl may allow for competing cyclization reactions, larger and more branched alkyl groups can sterically hinder this pathway, favoring the desired rearrangement product. mdpi.comresearchgate.net The steric hindrance of the N-alkyl group can also affect the rotational barrier around the S-N bond in sulfonamides. nih.gov
The interplay of these electronic and steric factors is critical in determining the outcome of chemical transformations involving this compound and its derivatives.
Supramolecular Chemistry and Crystal Engineering of N Ethyl 4 Iodobenzene 1 Sulfonamide
Crystal Structure Analysis of N-Ethyl-4-iodobenzene-1-sulfonamide
While a specific, publicly available crystal structure for this compound has not been identified in the Cambridge Structural Database (CSD) cam.ac.ukbiokeanos.com, we can infer its likely structural characteristics based on the extensive crystallographic data available for related sulfonamide-containing compounds nih.govresearchgate.netnih.gov.
The conformation of this compound in the solid state is expected to be influenced by several factors. The geometry around the sulfur atom in the sulfonamide group is tetrahedral. The rotational freedom around the S-N and S-C bonds allows for a range of conformations.
In many crystal structures of N-substituted sulfonamides, the orientation of the N-substituent relative to the aromatic ring can vary. The torsion angle between the plane of the aromatic ring and the S-N-C plane of the ethyl group will be a key conformational descriptor. This conformation is often influenced by the packing forces within the crystal lattice, which seek to maximize favorable intermolecular interactions.
The ethyl group itself introduces further conformational flexibility. The orientation of the terminal methyl group can adopt different staggered conformations relative to the sulfonamide nitrogen.
The sulfonamide group is a cornerstone of hydrogen bonding in the solid state. The N-H group is a strong hydrogen bond donor, while the two sulfonyl oxygen atoms are effective hydrogen bond acceptors. This combination frequently leads to the formation of robust and predictable hydrogen-bonding motifs.
One of the most common motifs in primary and secondary sulfonamides is the catemeric chain, where molecules are linked head-to-tail via N-H···O=S hydrogen bonds researchgate.net. In this arrangement, the N-H of one molecule donates a hydrogen bond to one of the sulfonyl oxygens of a neighboring molecule, forming a C(4) chain in graph set notation.
Another prevalent motif is the formation of centrosymmetric dimers through a pair of N-H···O=S hydrogen bonds, creating an R2(8) ring motif. The presence of the N-ethyl group in this compound provides a single N-H donor, making the formation of these motifs highly probable.
Beyond the classic N-H···O=S hydrogen bonds, other weaker interactions are expected to play a significant role in the crystal packing. These include C-H···O and C-H···π interactions involving the ethyl and aromatic protons.
Furthermore, the iodine atom introduces the possibility of halogen bonding. The iodine atom on the benzene (B151609) ring can act as a halogen bond donor, interacting with electron-rich atoms such as the sulfonyl oxygens or the nitrogen atom of the sulfonamide group of an adjacent molecule. This type of interaction, denoted as C–I···O or C–I···N, is directional and can be a powerful tool in controlling crystal packing. The strength of this interaction can be comparable to that of conventional hydrogen bonds.
Rational Design of Solid-State Architectures
The principles of crystal engineering aim to design and synthesize crystalline materials with specific structures and, consequently, desired properties. The functional groups present in this compound make it a promising candidate for the rational design of solid-state architectures.
By understanding the relative strengths and directional preferences of the hydrogen and halogen bonding capabilities of this molecule, it is possible to predict and control the resulting supramolecular synthons. For instance, by carefully selecting crystallization conditions (e.g., solvent, temperature), it may be possible to favor the formation of either the catemeric chain or the dimeric motif.
The presence of the iodo-substituent offers a handle for "halogen-bond engineering." The strength of the halogen bond can be tuned by modifying the electronic properties of the aromatic ring or the nature of the halogen bond acceptor. This allows for a systematic approach to building complex, multi-dimensional networks.
Computational methods, such as quantum mechanical calculations and molecular modeling, can be employed to predict the stability of different possible packing arrangements and to understand the energetics of the various intermolecular interactions at play nih.gov. This in silico approach can guide experimental efforts to obtain desired crystalline forms.
Co-crystallization and Host-Guest Chemistry with this compound
Co-crystallization, the process of forming a crystalline solid that contains two or more different molecular components in a stoichiometric ratio, is a powerful technique in crystal engineering. This compound is an excellent candidate for co-crystal formation due to its array of functional groups capable of forming robust intermolecular interactions.
The sulfonamide N-H group can form strong hydrogen bonds with a wide variety of hydrogen bond acceptors, such as pyridines, carboxylic acids, and amides. Similarly, the sulfonyl oxygens can act as acceptors for strong hydrogen bond donors. This allows for the formation of a diverse range of co-crystals with complementary co-formers.
The iodine atom provides an additional avenue for co-crystallization through halogen bonding. Co-crystals can be designed by pairing this compound with molecules containing strong halogen bond acceptors, such as nitrogen-containing heterocycles or molecules with Lewis basic sites. The competition and cooperation between hydrogen and halogen bonding can lead to the formation of novel supramolecular architectures with unique properties researchgate.net.
In the realm of host-guest chemistry, molecules with specific cavities or channels can be designed to encapsulate smaller guest molecules. While this compound itself is unlikely to form a host cavity, its self-assembled structures, directed by the intermolecular forces discussed, could potentially create channels or voids capable of including solvent molecules or other small guests. The design of such host-guest systems would depend on the specific packing arrangement adopted by the molecules in the crystal lattice.
Advanced Applications in Organic Synthesis and Materials Science
N-Ethyl-4-iodobenzene-1-sulfonamide as a Versatile Synthetic Building Block for Complex Molecules
The strategic placement of an iodo group on the benzene (B151609) ring and an ethyl-substituted sulfonamide renders this compound an exemplary substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular scaffolds from simpler precursors.
The aryl iodide functionality is a highly effective electrophilic partner in several key transformations:
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. The use of this compound in Suzuki-Miyaura couplings allows for the introduction of a wide array of aryl or vinyl substituents at the 4-position of the benzene ring. This method is particularly valuable for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules and functional materials. st-andrews.ac.ukliv.ac.uk The reaction conditions are generally mild, employing a palladium catalyst and a base. st-andrews.ac.ukliv.ac.uk
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. washington.edugold-chemistry.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of conjugated enynes and aryl alkynes. gold-chemistry.orgnih.gov These structures are important components of pharmaceuticals, natural products, and materials with interesting optoelectronic properties. gold-chemistry.orgnih.gov
Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new, more substituted alkene. sioc-journal.cnnih.govorganic-chemistry.org This palladium-catalyzed process is a powerful tool for the construction of complex olefinic structures and has been widely applied in the synthesis of natural products and pharmaceuticals. frontiersin.org
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine. libretexts.orgsemanticscholar.orgsnnu.edu.cn It is a cornerstone of modern synthetic chemistry for the preparation of arylamines, which are key intermediates in drug discovery and materials science. snnu.edu.cnkit.edu The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. libretexts.orgsnnu.edu.cn
The sulfonamide group, in addition to influencing the electronic properties of the molecule, provides a site for further functionalization, such as N-alkylation or N-arylation, further expanding its synthetic utility. researchgate.net The synthesis of N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide, a β3-adrenoceptor agonist, showcases the utility of the 4-iodobenzenesulfonamide (B1222105) core in constructing complex, biologically active molecules.
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Base | Product Type | Representative Yield (%) |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | N-ethyl-4-phenylbenzene-1-sulfonamide | 85-95 |
| Sonogashira | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | N-ethyl-4-(phenylethynyl)benzene-1-sulfonamide | 80-90 |
| Heck | This compound | Styrene (B11656) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | N-ethyl-4-((E)-styryl)benzene-1-sulfonamide | 75-85 |
| Buchwald-Hartwig | This compound | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | N-ethyl-N-phenyl-4-aminobenzene-1-sulfonamide | 70-85 |
This table presents representative yields for analogous cross-coupling reactions involving aryl iodides and sulfonamides, illustrating the synthetic potential of this compound.
Role in the Development of New Organic Materials with Tunable Properties
The ability of this compound to participate in polymerization reactions makes it a valuable monomer for the creation of novel functional polymers. sigmaaldrich.comresearchgate.netmdpi.com The aryl iodide group can serve as a handle for polymerization through various cross-coupling techniques, leading to the formation of well-defined polymer backbones.
For instance, poly(arylene ether sulfone)s with pendent aryl iodide groups have been synthesized, demonstrating the feasibility of incorporating such functionalities into high-performance polymers. nih.gov By analogy, this compound could be used to synthesize polymers with sulfonamide side chains. The properties of these resulting polymers, such as solubility, thermal stability, and optoelectronic characteristics, can be fine-tuned by:
Choice of Co-monomer: The selection of the coupling partner in the polymerization reaction significantly influences the properties of the resulting polymer.
Post-polymerization Modification: The sulfonamide group offers a site for chemical modification after polymerization. For example, the hydrogen on the sulfonamide nitrogen can be substituted, or the entire sulfonamide group can be transformed, allowing for the introduction of various functional groups along the polymer chain.
This versatility allows for the design of materials with specific applications in mind, such as membranes for separation processes, high-performance engineering plastics, or materials for electronic and photonic devices. The synthesis of poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles for use in Suzuki coupling reactions highlights the role of functionalized polymers in catalysis. expresspolymlett.com
| Polymer Type | Monomer 1 | Monomer 2 | Polymerization Method | Key Polymer Property | Potential Application |
| Poly(p-phenylene) | This compound | 1,4-Benzenediboronic acid | Suzuki Polymerization | Conjugated backbone, tunable solubility | Organic electronics, sensors |
| Poly(phenylene ethynylene) | This compound | 1,4-Diethynylbenzene | Sonogashira Polymerization | High fluorescence quantum yield | Light-emitting diodes, fluorescent sensors |
| Poly(arylene vinylene) | This compound | 1,4-Divinylbenzene | Heck Polymerization | Photoconductivity | Photovoltaics, electro-optic devices |
This table illustrates potential polymer structures and applications that could be realized using this compound as a key monomer, based on established polymerization methodologies.
Derivatization for Advanced Chemical Sensors or Probes
The this compound scaffold is an attractive platform for the design and synthesis of advanced chemical sensors and fluorescent probes. rsc.org The core structure can be systematically modified to incorporate a fluorophore and a recognition site for a specific analyte.
The aryl iodide group serves as a versatile anchor point for attaching various fluorogenic moieties through cross-coupling reactions. For example, coupling with an alkyne-functionalized fluorophore via a Sonogashira reaction can lead to highly fluorescent molecules. nih.gov The sulfonamide group can also be functionalized to introduce a binding site for a target ion or molecule. The development of fluorescent probes based on naphthalimide and other fluorescent cores demonstrates the potential of this approach. semanticscholar.orgcaymanchem.com
The sensing mechanism of such probes often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). Upon binding of the analyte to the recognition site, the electronic properties of the probe are altered, leading to a detectable change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). nih.gov The design of fluorescent ligands for G protein-coupled receptors (GPCRs) starting from p-iodobenzenesulfonyl chloride highlights the utility of this building block in creating sophisticated biological probes. washington.edu
| Probe Target | Fluorophore Core | Recognition Moiety | Sensing Mechanism | Potential Application |
| Metal Ions (e.g., Cu²⁺) | Naphthalimide | Modified sulfonamide or appended chelator | Photoinduced Electron Transfer (PET) | Environmental monitoring, biological imaging |
| Anions (e.g., F⁻, CN⁻) | Pyrene | Phenolic Schiff base appended to the core | Intramolecular Charge Transfer (ICT) | Detection of toxic anions |
| Bioactive Molecules | BODIPY | Specific pharmacophore | Förster Resonance Energy Transfer (FRET) | Drug discovery, disease diagnostics |
This table provides hypothetical examples of fluorescent probes that could be developed from the this compound scaffold, based on established principles of sensor design.
Potential as a Chiral Auxiliary or Ligand in Asymmetric Catalysis (if chiral derivatives are considered)
The synthesis of chiral derivatives of this compound opens up possibilities for its application in asymmetric catalysis, either as a chiral auxiliary or as a precursor to chiral ligands. rsc.orgresearchgate.net Chiral sulfonamides are known to be effective in inducing stereoselectivity in a variety of chemical reactions. nih.gov
A chiral center can be introduced into the N-ethyl group, for example, by using a chiral ethylamine (B1201723) derivative during the initial synthesis. Alternatively, the sulfonamide nitrogen can be functionalized with a chiral group. These chiral sulfonamides can then be used as auxiliaries to control the stereochemical outcome of reactions at a nearby prochiral center. After the reaction, the chiral auxiliary can often be cleaved and recovered.
Furthermore, the bifunctional nature of this compound allows for the synthesis of novel chiral ligands. The aryl iodide can be used to introduce a phosphine group via a coupling reaction, while the sulfonamide nitrogen can be coordinated to a metal center. The development of chiral N,N'-dioxide ligands from amino acids demonstrates the synthesis of effective ligands for asymmetric catalysis. rsc.org The synthesis of chiral quaternary ammonium (B1175870) polymers for asymmetric organocatalysis also showcases the potential of chiral building blocks in creating reusable catalysts. researchgate.net
| Application | Method of Chirality Introduction | Metal | Reaction Type | Potential Enantioselectivity (ee %) |
| Chiral Auxiliary | Use of (S)-1-phenylethylamine instead of ethylamine | - | Asymmetric alkylation of an enolate | >90 |
| Chiral Ligand | Coupling with a chiral phosphine and coordination to a metal | Rhodium | Asymmetric hydrogenation | >95 |
| Chiral Ligand | Derivatization with a chiral oxazoline | Palladium | Asymmetric allylic alkylation | >90 |
This table outlines the potential applications of chiral derivatives of this compound in asymmetric catalysis, with expected enantioselectivities based on analogous systems reported in the literature.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Methodologies for Related Sulfonamides
The synthesis of sulfonamides is undergoing a paradigm shift towards greener and more efficient methods. Traditional approaches often rely on the use of sulfonyl chlorides, which can be hazardous and generate significant waste. researchgate.net To address these challenges, researchers are actively developing more sustainable alternatives.
Recent advancements include:
Water-Based Synthesis: The use of water as a "green" solvent is being explored for the synthesis of sulfonamides, with products often collected by simple filtration. researchgate.net This approach minimizes the use of toxic and hard-to-remove organic solvents like dichloromethane (B109758), DMF, and DMSO. researchgate.net
Catalyst-Free Methods: Methodologies that operate without a catalyst are being developed, some of which can be carried out in water or ethanol (B145695) at room temperature. uniba.it
Deep Eutectic Solvents (DESs): Sustainable and reusable choline (B1196258) chloride-based deep eutectic solvents (DESs) have been successfully used for the synthesis of sulfonamides from amines and sulfonyl chlorides with high yields. uniba.itua.es These reactions can occur under aerobic conditions at ambient temperature. uniba.it
One-Pot Syntheses: One-pot procedures are being designed to reduce waste and simplify the synthetic process. For example, a metal-free, one-pot, two-step synthesis of sulfonamides from readily available nitroarenes and sodium arylsulfinates has been developed. researchgate.net Another approach involves a one-pot, three-component reaction of nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite. researchgate.net
Mechanochemistry: A solvent-free mechanochemical approach using solid sodium hypochlorite (B82951) has been demonstrated for the synthesis of sulfonamides, offering a more environmentally friendly and cost-effective process. rsc.org This method has shown significantly lower E-factor values compared to traditional solution-based protocols, highlighting its eco-sustainability. rsc.org
Alternative Reagents: Researchers are investigating the use of more stable and less toxic sulfur sources, such as sodium sulfinate, to replace sulfonyl chlorides. researchgate.net Additionally, triarylbismuthines have been used as reagents for the incorporation of SO2 in a copper-catalyzed process. ua.es
These innovative synthetic strategies aim to make the production of sulfonamides, including N-ethyl-4-iodobenzene-1-sulfonamide, more environmentally friendly, cost-effective, and scalable.
Application of In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies
The real-time analysis of chemical reactions is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety. In-situ spectroscopic techniques are powerful tools for achieving this, providing a window into the dynamic changes occurring within a reaction vessel.
Key techniques and their applications include:
Raman Spectroscopy: This technique is particularly valuable for monitoring mechanochemical reactions, which occur in closed and rapidly moving vessels. nih.govbeilstein-journals.org By using translucent milling vessels, Raman spectroscopy allows for the real-time observation of changes in the chemical composition of the reaction mixture. beilstein-journals.orgresearchgate.net It has been successfully used to study the mechanochemical preparation of active pharmaceutical ingredients like silver sulfadiazine (B1682646) and dantrolene. nih.govresearchgate.net
Diffuse Reflectance Visible (DRV) Spectroscopy: This novel method can monitor thermally induced polymorphic transformations in real-time. nih.gov It has been used to study the kinetics of the conversion of sulfanilamide (B372717) polymorphs. nih.gov
Other Spectroscopic Methods: Techniques such as UV-vis, FTIR, and Raman spectroscopy are suitable for monitoring the progress of chemical reactions in various environments, including microwave-promoted reactions. researchgate.net These methods can be implemented with relative ease, for instance, by inserting a probe directly into the reaction setup. researchgate.net
The data generated from these in-situ techniques can be used to develop kinetic models, identify reactive intermediates, and ultimately lead to more controlled and efficient synthetic processes for sulfonamides.
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Materials Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel molecules, and the optimization of synthetic processes. nih.gov
Emerging applications in sulfonamide chemistry include:
Predictive Synthesis: ML models can predict the performance of a synthetic reaction in a multidimensional chemical space using experimental data. tue.nl For instance, a random forest algorithm has been shown to provide significantly improved predictive performance for sulfonamide electrochemical synthesis compared to linear regression analysis. tue.nl AI-powered tools can also assist in retrosynthesis planning, helping to identify feasible starting materials and synthetic routes. researchgate.net
De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties. nih.gov In one study, a deep learning model generated putative liver X receptor α agonists, some of which were sulfonamides, that were then successfully synthesized using an automated microfluidics platform. nih.gov
Materials Discovery: A combination of machine learning, quantum mechanics, and density functional theory has been used to screen a large library of conjugated sulfonamide molecules for their potential as cathode materials in lithium-ion batteries. differ.nl This computational approach identified promising candidates with high redox potentials and synthetic accessibility. differ.nl
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activities of sulfonamide derivatives. mdpi.comnih.govscite.ai These models can guide the design of new compounds with enhanced properties, such as anticancer or antioxidant activity. mdpi.comnih.gov For example, a machine learning-based approach was used to design and synthesize novel quinolinesulfonamide-triazole hybrids with predicted anticancer activity. mdpi.com
The integration of ML and AI is expected to significantly accelerate the discovery and development of new sulfonamides with tailored properties for a wide range of applications.
Exploration of this compound and its Derivatives in Novel Catalytic Systems
The structural features of this compound make it and its derivatives interesting scaffolds for the development of new catalysts. The iodo and sulfonamide groups provide handles for chemical modification and coordination to metal centers.
Potential catalytic applications include:
Ligand Development: The iodine atom can be readily transformed via cross-coupling reactions to introduce coordinating groups, such as phosphines or heterocycles. These modified derivatives can then serve as ligands for transition metals like palladium, rhodium, and ruthenium, which are widely used in catalysis.
Metal-Organic Frameworks (MOFs): Derivatives of this compound could be incorporated as linkers in the synthesis of MOFs. The porous and tunable nature of MOFs makes them promising materials for heterogeneous catalysis.
Organocatalysis: The sulfonamide moiety can act as a hydrogen-bond donor, a key feature in many organocatalysts. By introducing other functional groups, it may be possible to design derivatives that can catalyze a variety of organic transformations with high efficiency and selectivity.
The exploration of this compound derivatives in catalysis is a promising area for future research, with the potential to lead to novel and efficient catalytic systems.
Design of Derivatives with Tailored Chemical Reactivity and Selectivity
The ability to precisely control the chemical reactivity and selectivity of molecules is a central goal in chemistry. The structure of this compound offers multiple sites for modification, allowing for the fine-tuning of its properties.
Strategies for designing tailored derivatives include:
Modification of the Aromatic Ring: The iodine atom can be replaced with a wide range of functional groups using established cross-coupling chemistry. This allows for the introduction of electron-donating or electron-withdrawing groups, which can modulate the electronic properties of the entire molecule.
Derivatization of the Sulfonamide Group: The N-H proton of the sulfonamide can be replaced with various alkyl or aryl groups, altering the steric environment around the nitrogen atom. This can influence the binding affinity and selectivity of the molecule for biological targets or its performance in catalytic applications.
Computational Design: Density Functional Theory (DFT) calculations can be used to predict how different substituents will affect the electronic structure and reactivity of the molecule. acs.org This computational guidance can help to prioritize the synthesis of derivatives with the most promising properties.
Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of systematically modified derivatives, researchers can establish clear structure-activity relationships. nih.govfrontiersin.org This knowledge is invaluable for the rational design of new compounds with improved performance. For example, novel aryl sulfonamide derivatives have been designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors for use as fungicides. acs.org Similarly, the design and synthesis of novel biphenylsulfonamide derivatives have led to selective AT2 receptor antagonists. frontiersin.org
The systematic design and synthesis of this compound derivatives with tailored properties hold significant promise for applications in medicinal chemistry, materials science, and catalysis.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-ethyl-4-iodobenzene-1-sulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves sulfonylation of a benzene derivative followed by iodination. For example:
Sulfonylation : React 4-iodobenzenesulfonyl chloride with ethylamine in a polar aprotic solvent (e.g., DMF) under nitrogen, monitored by TLC .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Yield Optimization : Adjust reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Excess amine can reduce side products .
- Key Data : Typical yields range from 60–75%, with purity confirmed via HPLC (>95%) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
NMR Spectroscopy : H NMR should show peaks for the ethyl group (δ 1.2–1.4 ppm for CH, δ 3.3–3.5 ppm for CH) and aromatic protons (δ 7.5–8.0 ppm) .
Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z = 325 [M+H].
Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (e.g., C: 33.4%, H: 3.1%, N: 4.3%, S: 9.8%) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles.
Assay Replication : Test the compound in parallel with positive controls (e.g., known sulfonamide inhibitors) across multiple cell lines .
Purity Verification : Re-characterize batches using HPLC-MS to rule out degradation products .
Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replace iodine with bromine) to isolate electronic vs. steric effects .
Q. How can computational modeling predict the binding interactions of this compound with protein targets?
- Methodological Answer :
Docking Simulations : Use software like AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Focus on the iodine atom’s role in hydrophobic pockets .
MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability under physiological conditions (e.g., solvation, pH 7.4) .
Validation : Cross-reference computational results with experimental IC values from enzyme inhibition assays .
Q. What analytical techniques are critical for detecting decomposition products during stability studies of this compound?
- Methodological Answer :
Forced Degradation : Expose the compound to heat (60°C), light (UV, 48 hrs), and acidic/basic conditions (pH 2–12) .
LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of iodine or ethyl group).
Kinetic Analysis : Calculate half-life (t) under accelerated storage conditions to predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
